molecular formula C10H11NO2 B3143492 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid CAS No. 526219-52-3

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Cat. No. B3143492
M. Wt: 177.2 g/mol
InChI Key: CQNSOIKACZHLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575193B2

Procedure details

30.6 g 1,2,3,4-tetrahydro-7-isoquinolinecarboxylic acid are dissolved in 383 ml THF 109 ml acetic acid anhydride are added and the mixture is stirred for 5 h at ambient temperature. The resulting solid is collected and dried. 12.1 g of a colorless solid are obtained.
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
383 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[CH2:4][CH2:3][NH:2]1.C1C[O:17][CH2:16][CH2:15]1>>[C:16]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=2)[CH2:1]1)(=[O:17])[CH3:15]

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
C1NCCC2=CC=C(C=C12)C(=O)O
Name
Quantity
383 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)N1CC2=CC(=CC=C2CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.